

Application Notes and Protocols: Ethyl-3-isopropyl pyrazole-4-carboxylate in Medicinal Chemistry

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Compound of Interest

Compound Name: *Ethyl-3-isopropyl pyrazole-4-carboxylate*

Cat. No.: B1344702

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These application notes provide an overview of the significance of the pyrazole scaffold in medicinal chemistry, with a focus on the potential applications of **Ethyl-3-isopropyl pyrazole-4-carboxylate** and its derivatives as kinase inhibitors. The protocols provided are generalized methods for the synthesis and evaluation of such compounds, based on established literature for structurally related molecules.

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to modulate a wide range of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.^{[1][2]} The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.^[3]

Application 1: Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.^[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and

neurodegenerative diseases.^[5] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.^[4]

The pyrazole scaffold is a common feature in many kinase inhibitors.^{[4][5]} Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an effective pharmacophore.^[4] **Ethyl-3-isopropyl pyrazole-4-carboxylate** serves as a valuable starting material or intermediate for the synthesis of more complex pyrazole-based kinase inhibitors. The isopropyl group at the 3-position can provide favorable steric and electronic interactions within the kinase active site, potentially enhancing potency and selectivity.

Derivatives of pyrazole-4-carboxamides, which can be synthesized from **ethyl-3-isopropyl pyrazole-4-carboxylate**, have shown significant potential as kinase inhibitors. For instance, certain pyrazole-4-carboxamide analogues have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of cell division and are often overexpressed in cancer.^[6]

Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

Compound ID	Target Kinase	IC50 (nM)	Cell Line (for cellular activity)	Cellular IC50 (μM)	Reference
6k	Aurora A	16.3	HeLa	0.43	[6]
Aurora B	20.2	HepG2	0.67	[6]	
Compound 1	Akt1	61	HCT116	7.76	[4]
OVCAR-8	9.76	[4]			
Compound 22	CDK (general)	-	MiaPaCa2	0.247	[4]
AsPC1	0.315	[4]			
BxPC3	0.924	[4]			
SUIT2	0.209	[4]			
S2-013	0.192	[4]			

Note: The compounds listed are examples of pyrazole derivatives and not **Ethyl-3-isopropyl pyrazole-4-carboxylate** itself, as specific data for this compound is not readily available in the cited literature.

Application 2: Synthesis of Bioactive Molecules

Ethyl-3-isopropyl pyrazole-4-carboxylate is a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activities. The carboxylate group can be readily converted into other functional groups, such as amides, hydrazides, and other esters, to generate libraries of compounds for biological screening.^[7] Furthermore, the pyrazole ring itself can undergo various reactions, such as N-alkylation or N-arylation, to further diversify the chemical space.^[8]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 3-Substituted Pyrazole-4-carboxylates

This protocol describes a general method for the synthesis of ethyl 3-substituted pyrazole-4-carboxylates via a condensation reaction.

Materials:

- A β -ketoester (e.g., ethyl 2-isopropyl-3-oxobutanoate)
- Hydrazine hydrate or a substituted hydrazine
- Ethanol
- Glacial acetic acid (catalyst)
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator

- Standard glassware for organic synthesis

Procedure:

- Dissolve the β -ketoester (1.0 eq) in ethanol in a round-bottom flask.
- Add hydrazine hydrate (1.1 eq) to the solution.
- Add a catalytic amount of glacial acetic acid.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure ethyl 3-substituted pyrazole-4-carboxylate.

Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase using a commercially available assay kit.

Materials:

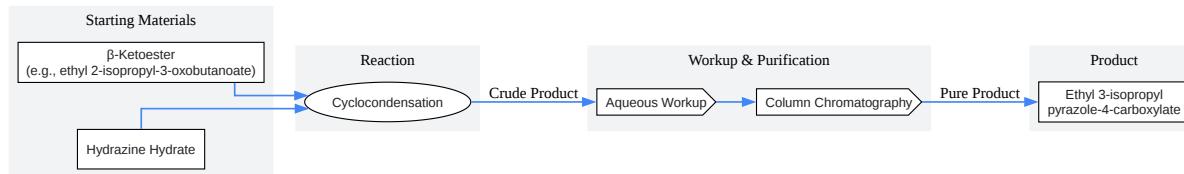
- Target kinase
- Kinase-specific substrate

- ATP
- Kinase reaction buffer
- Test compound (e.g., a derivative of **Ethyl-3-isopropyl pyrazole-4-carboxylate**) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega)
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

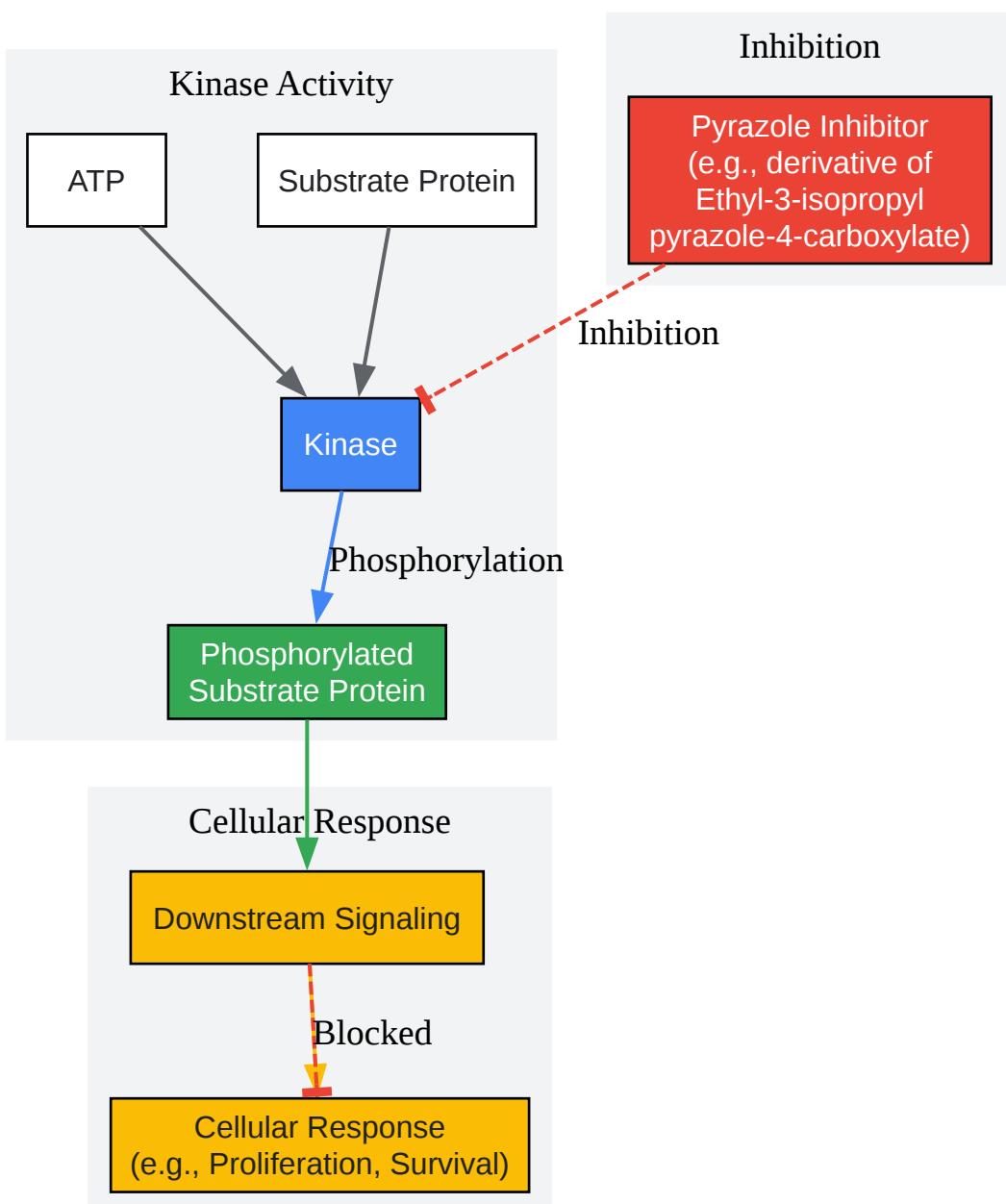
Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- In a 96-well plate, add the kinase, the specific substrate, and the kinase reaction buffer.
- Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit instructions. This typically involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent and incubating again.
- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Visualizations

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Caption: General workflow for the synthesis of **Ethyl-3-isopropyl pyrazole-4-carboxylate**.



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Caption: Mechanism of action of a pyrazole-based kinase inhibitor.

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